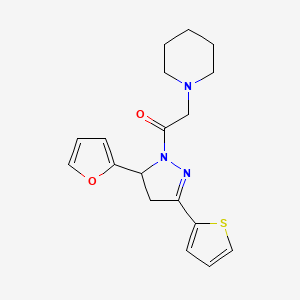

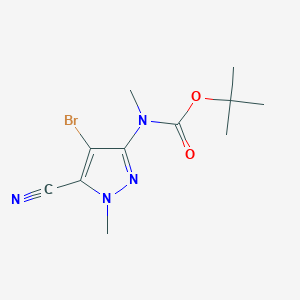

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound used in diverse scientific studies due to its versatile applications. It’s a yellow oil liquid and is used as an intermediate in the synthesis of Lorlatinib .

Molecular Structure Analysis

The molecular formula of this compound is C12H17BrN4O2 . The molecular weight is 329.19 . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC & more can be found in various databases .Physical And Chemical Properties Analysis

This compound appears as a yellow oil liquid . It has a density of 1.38g/cm3 and a boiling point of 441.1℃ . The pKa is predicted to be -1.77±0.70 .Wissenschaftliche Forschungsanwendungen

Experimental and Computational Investigation

The reactivity of ynamides, particularly tert-butyl N-ethynyl-N-phenylcarbamate, in 1,3-dipolar cycloadditions (1,3-DC) has been explored, leading to the efficient synthesis of 5-amino pyrazoles. These pyrazoles are further functionalized through bromination and palladium-catalyzed coupling reactions, demonstrating the utility of tert-butyl carbamate derivatives in synthesizing complex organic molecules with potential applications in drug development and materials science (González et al., 2013).

Synthesis of Novel Antitumor Agents

Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized and screened for their antitumor activity. This research highlights the importance of tert-butyl pyrazolyl derivatives in developing new therapeutic agents, with some compounds showing significant activity against various cancer cell lines (Abonía et al., 2011).

Carbamate Derivatives and Hydrogen Bonding

The study of carbamate derivatives, including tert-butyl carbamate derivatives, has revealed interesting hydrogen bonding interactions. These interactions play a crucial role in the molecular assembly and crystal packing of these compounds, impacting their physical properties and potential applications in material science (Das et al., 2016).

Protected Guanidines Synthesis

A new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, has been developed for the synthesis of bis(carbamate)-protected guanidines from amines. This advancement underscores the utility of tert-butyl carbamate derivatives in synthesizing protected guanidines, which are valuable intermediates in pharmaceutical research and development (Yong et al., 1999).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through the acylation of tert-butyl 3-(methylamino)but-2-enoate showcases the versatility of tert-butyl carbamate derivatives in creating fluorinated compounds with potential applications in medicinal chemistry and agrochemistry (Iminov et al., 2015).

Wirkmechanismus

Target of Action

It is known to be used as a pharmaceutical intermediate in the synthesis of anticancer drugs , suggesting that its targets could be related to pathways involved in cancer progression.

Biochemical Pathways

The compound may affect biochemical pathways associated with cancer, given its use in the synthesis of anticancer drugs .

Result of Action

Given its use in the synthesis of anticancer drugs , it can be inferred that the compound may have effects on cell proliferation, apoptosis, or other processes related to cancer progression.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN4O2/c1-11(2,3)18-10(17)15(4)9-8(12)7(6-13)16(5)14-9/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFUEQYTJWJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1Br)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)

![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)

![(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide](/img/structure/B2761787.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)